molecular formula C25H17F5N2O4 B2967882 3-(4-(difluoromethoxy)phenyl)-2-phenyl-5-(2-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 319928-19-3

3-(4-(difluoromethoxy)phenyl)-2-phenyl-5-(2-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

Cat. No.: B2967882
CAS No.: 319928-19-3
M. Wt: 504.413
InChI Key: RVRWYUMQGDPBPJ-UHFFFAOYSA-N
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Description

3-(4-(difluoromethoxy)phenyl)-2-phenyl-5-(2-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a useful research compound. Its molecular formula is C25H17F5N2O4 and its molecular weight is 504.413. The purity is usually 95%.
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Scientific Research Applications

Photophysical Properties and Electronics Applications

  • Photoluminescence and Electronic Applications : A study by Beyerlein and Tieke (2000) explores the synthesis of π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units, which exhibit strong photoluminescence and good photochemical stability. These polymers are deemed suitable for electronic applications due to their solubility, processability into thin films, and photophysical properties (Beyerlein & Tieke, 2000).

  • Electrochemical Polymerisation and Optical Properties : Another study by Zhang et al. (2009) investigates the electrochemical polymerisation of DPP derivatives. The research highlights how the substitution pattern on the DPP chromophore influences the optical and electronic properties of the resulting polymers. This work underscores the potential of DPP derivatives in developing materials with tailored electronic properties (Zhang, Tieke, Forgie, & Skabara, 2009).

Potential Anti-Cancer Therapeutics

  • Anti-Cancer Mechanisms : Kuznietsova et al. (2019) discuss the synthesis of pyrrole derivatives as inhibitors of protein kinases involved in cancer progression. Their study elucidates the mechanisms through which these derivatives interact with cellular targets, highlighting their potential as anti-cancer therapeutics. The derivatives' ability to induce apoptosis in cancer cells and their antioxidant properties in inflamed tissues are particularly noted, suggesting a multi-faceted approach to cancer therapy (Kuznietsova et al., 2019).

Organic Optoelectronic Materials

  • Organic Solar Cells : Gupta et al. (2017) introduce a small molecular non-fullerene electron acceptor based on diketopyrrolopyrrole, demonstrating its use in organic solar cells. The acceptor shows high optical absorption, good solubility, thermal stability, and encouraging efficiency when paired with poly(3-hexylthiophene). This work opens new avenues for developing high-performance organic photovoltaic materials (Gupta et al., 2017).

Synthesis and Structural Studies

  • Synthesis and Evaluation as Anti-Stress Agents : A study by Badru, Anand, and Singh (2012) reports on the synthesis of hexahydropyrrolo[3,4-d]isoxazole-4,6-dione derivatives and their evaluation as anti-stress agents. The derivatives showed promising results in alleviating stress-induced behavioral alterations in animal models, suggesting their potential as lead molecules for developing new anti-stress medications (Badru, Anand, & Singh, 2012).

Properties

IUPAC Name

3-[4-(difluoromethoxy)phenyl]-2-phenyl-5-[2-(trifluoromethyl)phenyl]-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17F5N2O4/c26-24(27)35-16-12-10-14(11-13-16)20-19-21(36-32(20)15-6-2-1-3-7-15)23(34)31(22(19)33)18-9-5-4-8-17(18)25(28,29)30/h1-13,19-21,24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVRWYUMQGDPBPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=CC=C4C(F)(F)F)C5=CC=C(C=C5)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17F5N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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